molecular formula C13H7F2N3O2 B2800830 7-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1423030-90-3

7-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2800830
CAS No.: 1423030-90-3
M. Wt: 275.215
InChI Key: BSQQYDJXVOMHPI-UHFFFAOYSA-N
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Description

7-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core and a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or β-diketone under acidic or basic conditions. The difluorophenyl group is then introduced through a subsequent substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 7-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism by which 7-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.

  • Fluorinated phenyl derivatives: Compounds with fluorinated phenyl groups exhibit similar properties but have different functional groups.

Uniqueness: 7-(3,5-Difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid stands out due to its specific combination of the pyrazolo[1,5-a]pyrimidine core and the 3,5-difluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

7-(3,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N3O2/c14-8-3-7(4-9(15)5-8)11-1-2-16-12-10(13(19)20)6-17-18(11)12/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQQYDJXVOMHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C(=O)O)N=C1)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423030-90-3
Record name 7-(3,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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